molecular formula C13H13BrO3 B8730983 6-Bromo-2',4',5',6'-tetrahydrospiro[chroman-2,3'-pyran]-4-one

6-Bromo-2',4',5',6'-tetrahydrospiro[chroman-2,3'-pyran]-4-one

Cat. No.: B8730983
M. Wt: 297.14 g/mol
InChI Key: XXOIZWTYBCTRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2',4',5',6'-tetrahydrospiro[chroman-2,3'-pyran]-4-one is a useful research compound. Its molecular formula is C13H13BrO3 and its molecular weight is 297.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13BrO3

Molecular Weight

297.14 g/mol

IUPAC Name

6-bromospiro[3H-chromene-2,3'-oxane]-4-one

InChI

InChI=1S/C13H13BrO3/c14-9-2-3-12-10(6-9)11(15)7-13(17-12)4-1-5-16-8-13/h2-3,6H,1,4-5,7-8H2

InChI Key

XXOIZWTYBCTRNE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=O)C3=C(O2)C=CC(=C3)Br)COC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (8.2 g, 38.13 mmol), dihydro-pyran-3-one (4.96 g, 49.57 mmol) and pyrrolidine (4.12 mL, 49.57 mmol) in toluene (80 mL) was stirred at 50° C. for 1 h. The temperature was increased to reflux, and the reaction was refluxed for 22 h. Additional dihydro-pyran-3-one (0.5 g 5 mmol) was added and the mixture was refluxed for an additional 24 h. The mixture was allowed to reach r.t., and then water (50 mL) followed by EtOAc (100 mL) was added. The organic layer was concentrated and the residue was purified by flash chromatography using a gradient of heptane to 40% EtOAc in heptane to give the title compound (9 g, 79% yield): 1H NMR (500 MHz, CDCl3) δ ppm 1.57 (m, 1 H), 1.72 (ddd, 1 H), 1.96 (m, 1 H), 2.12 (m, 1 H), 2.71 (m, 2 H), 3.51 (d, 1 H), 3.58 (m, 1 H), 3.86 (m, 2 H), 6.96 (d, 1 H), 7.57 (dd, 5 H), 7.97 (d, 4 H); MS (ES+) m/z 297 [M+H]+.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
79%

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